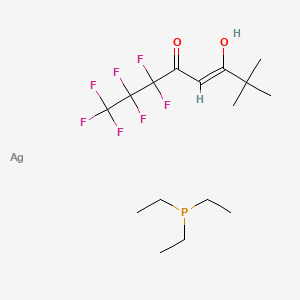

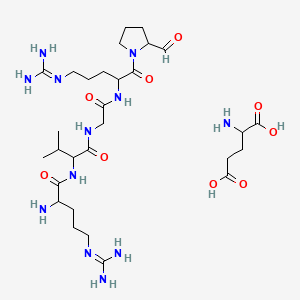

![molecular formula C37H45EuN6O8-4 B12323306 2-[[6-[4-[4-(4-aminophenyl)phenyl]-6-[6-[[bis(carboxylatomethyl)amino]methyl]piperidin-1-id-2-yl]piperidin-1-id-2-yl]piperidin-1-id-2-yl]methyl-(carboxylatomethyl)amino]acetate;europium(3+)](/img/structure/B12323306.png)

2-[[6-[4-[4-(4-aminophenyl)phenyl]-6-[6-[[bis(carboxylatomethyl)amino]methyl]piperidin-1-id-2-yl]piperidin-1-id-2-yl]piperidin-1-id-2-yl]methyl-(carboxylatomethyl)amino]acetate;europium(3+)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

化合物2-[[6-[4-[4-(4-アミノフェニル)フェニル]-6-[6-[[ビス(カルボキシメチル)アミノ]メチル]ピペリジン-1-id-2-イル]ピペリジン-1-id-2-イル]ピペリジン-1-id-2-イル]メチル-(カルボキシメチル)アミノ]酢酸;ユーロピウム(3+) は、希土類元素であるユーロピウムを組み込んだ複雑な有機分子です。

準備方法

合成経路と反応条件

この化合物の合成は、ピペリジンとフェニル誘導体の調製から始まる、複数の工程を伴います。主要な工程には以下が含まれます。

ピペリジン環の形成: これは通常、酸性または塩基性条件下で適切な前駆体を用いた環化反応によって達成されます。

フェニル基の結合: この工程には、鈴木カップリングやヘックカップリングなどのカップリング反応が関与し、フェニル基をピペリジン環に結合させます。

アミノフェニル基の導入: これは求核置換反応によって行われ、アミノフェニル基がフェニル環に導入されます。

ユーロピウムとの錯形成: 最後の工程では、ユーロピウムイオンをカルボキシレート基と配位させ、ユーロピウム錯体を形成します。

工業生産方法

この化合物の工業生産は、高い収率と純度を確保するために、合成経路の最適化を伴う可能性があります。これには以下が含まれます。

反応のスケールアップ: 大量の材料を処理するために、大型反応器を使用し、反応条件を最適化します。

精製プロセス: 最終生成物を精製するために、結晶化、クロマトグラフィー、再結晶化などの技術を用います。

品質管理: 化合物の均一性と品質を確保するために、厳格な品質管理を実施します。

化学反応の分析

反応の種類

この化合物は、さまざまな種類の化学反応を起こす可能性があります。これには以下が含まれます。

酸化: アミノフェニル基は、酸化されてニトロ誘導体になる可能性があります。

還元: ニトロ誘導体は、アミノフェニル基に還元される可能性があります。

置換: フェニル環とピペリジン環は、さまざまな求電子剤または求核剤との置換反応を起こす可能性があります。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムや三酸化クロムがあります。

還元: 一般的な還元剤には、パラジウム触媒を用いた水素ガスや水素化ホウ素ナトリウムがあります。

置換: 一般的な試薬には、ハロゲン、ハロゲン化アルキル、スルホニルクロリドなどがあります。

主な生成物

酸化: アミノフェニル基のニトロ誘導体。

還元: ニトロ誘導体から得られるアミノフェニル基。

置換: さまざまな置換フェニルおよびピペリジン誘導体。

科学研究への応用

この化合物は、以下を含むいくつかの科学研究に応用されています。

化学: ユーロピウム錯体の性質を研究するために、配位化学における配位子として使用されます。

医学: 独自の構造的特性により、診断画像および治療剤としての用途が研究されています。

科学的研究の応用

This compound has several scientific research applications, including:

Chemistry: Used as a ligand in coordination chemistry to study the properties of europium complexes.

Medicine: Investigated for use in diagnostic imaging and as a therapeutic agent due to its unique structural properties.

作用機序

この化合物の作用機序は、ユーロピウムイオンをカルボキシレート基と配位させ、安定な錯体を形成することで起こります。ユーロピウムイオンは、配位結合を通じて、タンパク質や核酸などのさまざまな分子標的に相互作用することができます。この相互作用は、標的分子の構造的および機能的特性の変化につながる可能性があり、さまざまな生物学的効果をもたらします。

類似化合物の比較

類似化合物

- 2-[[6-[4-[4-(4-アミノフェニル)フェニル]-6-[6-[[ビス(カルボキシメチル)アミノ]メチル]ピペリジン-1-id-2-イル]ピペリジン-1-id-2-イル]ピペリジン-1-id-2-イル]メチル-(カルボキシメチル)アミノ]酢酸;ガドリニウム(3+)

- 2-[[6-[4-[4-(4-アミノフェニル)フェニル]-6-[6-[[ビス(カルボキシメチル)アミノ]メチル]ピペリジン-1-id-2-イル]ピペリジン-1-id-2-イル]ピペリジン-1-id-2-イル]メチル-(カルボキシメチル)アミノ]酢酸;テルビウム(3+)

独自性

2-[[6-[4-[4-(4-アミノフェニル)フェニル]-6-[6-[[ビス(カルボキシメチル)アミノ]メチル]ピペリジン-1-id-2-イル]ピペリジン-1-id-2-イル]ピペリジン-1-id-2-イル]メチル-(カルボキシメチル)アミノ]酢酸;ユーロピウム(3+) の独自性は、ユーロピウムを組み込んでいることにあります。これは、独自の蛍光特性を付与します。この特性により、発光が重要な要素となる生体イメージングや診断イメージングでの用途に特に役立ちます。

類似化合物との比較

Similar Compounds

- 2-[[6-[4-[4-(4-aminophenyl)phenyl]-6-[6-[[bis(carboxylatomethyl)amino]methyl]piperidin-1-id-2-yl]piperidin-1-id-2-yl]piperidin-1-id-2-yl]methyl-(carboxylatomethyl)amino]acetate;gadolinium(3+)

- 2-[[6-[4-[4-(4-aminophenyl)phenyl]-6-[6-[[bis(carboxylatomethyl)amino]methyl]piperidin-1-id-2-yl]piperidin-1-id-2-yl]piperidin-1-id-2-yl]methyl-(carboxylatomethyl)amino]acetate;terbium(3+)

Uniqueness

The uniqueness of 2-[[6-[4-[4-(4-aminophenyl)phenyl]-6-[6-[[bis(carboxylatomethyl)amino]methyl]piperidin-1-id-2-yl]piperidin-1-id-2-yl]piperidin-1-id-2-yl]methyl-(carboxylatomethyl)amino]acetate;europium(3+) lies in its incorporation of europium, which imparts unique luminescent properties. This makes it particularly valuable for applications in bioimaging and diagnostic imaging, where luminescence is a key feature.

特性

分子式 |

C37H45EuN6O8-4 |

|---|---|

分子量 |

853.8 g/mol |

IUPAC名 |

2-[[6-[4-[4-(4-aminophenyl)phenyl]-6-[6-[[bis(carboxylatomethyl)amino]methyl]piperidin-1-id-2-yl]piperidin-1-id-2-yl]piperidin-1-id-2-yl]methyl-(carboxylatomethyl)amino]acetate;europium(3+) |

InChI |

InChI=1S/C37H49N6O8.Eu/c38-27-13-11-24(12-14-27)23-7-9-25(10-8-23)26-15-32(30-5-1-3-28(39-30)17-42(19-34(44)45)20-35(46)47)41-33(16-26)31-6-2-4-29(40-31)18-43(21-36(48)49)22-37(50)51;/h7-14,26,28-33H,1-6,15-22,38H2,(H,44,45)(H,46,47)(H,48,49)(H,50,51);/q-3;+3/p-4 |

InChIキー |

JXOCPXCGJGLQCG-UHFFFAOYSA-J |

正規SMILES |

C1CC([N-]C(C1)C2CC(CC([N-]2)C3CCCC([N-]3)CN(CC(=O)[O-])CC(=O)[O-])C4=CC=C(C=C4)C5=CC=C(C=C5)N)CN(CC(=O)[O-])CC(=O)[O-].[Eu+3] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

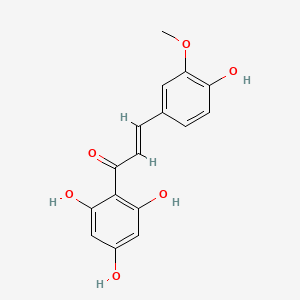

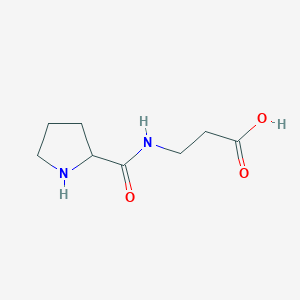

![benzyl N-[4-chloro-1-(4-fluorophenyl)-3-oxobutan-2-yl]carbamate](/img/structure/B12323233.png)

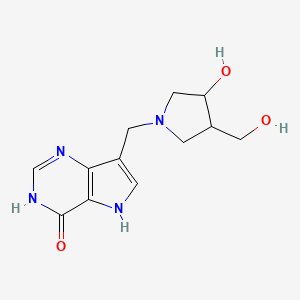

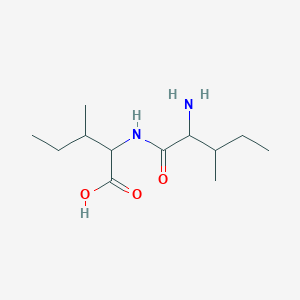

![3-Buten-2-one, 4-[(1S,4aS,8aS)-decahydro-5,5,8a-trimethyl-2-methylene-1-naphthalenyl]-, (3E)-](/img/structure/B12323242.png)

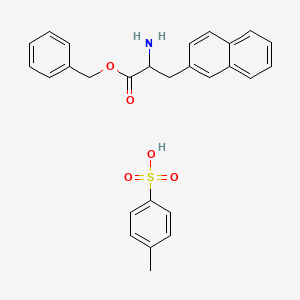

![Methyl 3-(4-hydroxy-3-nitrophenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoate](/img/structure/B12323300.png)

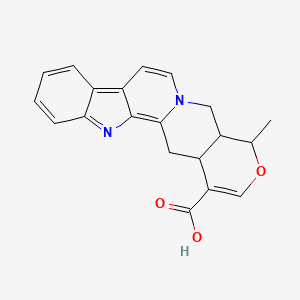

![6-fluoranyl-10,13,16-trimethyl-11,17-bis(oxidanyl)-17-(2-oxidanylethanoyl)-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B12323308.png)

![Tert-butyl 7-oxo-2-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B12323312.png)